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Compound of Interest

Compound Name: 4-Fluoro-3,5-dimethylbenzoic acid

Cat. No.: B2895691 Get Quote

An In-depth Technical Guide to 4-Fluoro-3,5-dimethylbenzoic Acid: Properties, Synthesis,

and Applications

Introduction
4-Fluoro-3,5-dimethylbenzoic acid (CAS No. 120512-59-6) is a synthetically valuable

aromatic carboxylic acid. As a fluorinated organic building block, it holds significant interest for

researchers and development professionals in the pharmaceutical, agrochemical, and material

science sectors. The strategic placement of a fluorine atom and two methyl groups on the

benzoic acid scaffold imparts unique electronic properties, enhances metabolic stability, and

increases lipophilicity in derivative molecules.[1][2] These characteristics are highly sought after

in modern drug discovery, where fine-tuning pharmacokinetic and pharmacodynamic profiles is

a critical objective.[1]

This guide provides a comprehensive overview of the core chemical properties, validated

synthetic methodologies, characteristic reactivity, and key applications of 4-Fluoro-3,5-
dimethylbenzoic acid. The content is curated to provide not just procedural steps but also the

underlying scientific rationale, empowering researchers to effectively utilize this versatile

compound in their work.

Core Chemical & Physical Properties
The fundamental properties of 4-Fluoro-3,5-dimethylbenzoic acid are summarized below.

This data is essential for determining appropriate reaction conditions, solvent selection, and
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purification strategies.

Property Value Reference(s)

CAS Number 120512-59-6 [3][4]

Molecular Formula C₉H₉FO₂ [3][4]

Molecular Weight 168.17 g/mol [3][4]

Melting Point 170-173 °C [4]

Appearance White to off-white solid [3]

IUPAC Name
4-fluoro-3,5-dimethylbenzoic

acid
[4]

SMILES
CC1=CC(=CC(=C1F)C)C(=O)

O
[4]

InChIKey
MIKQQYBBVDHPST-

UHFFFAOYSA-N
[4][5]

Spectroscopic Profile
Spectroscopic analysis is critical for structure verification and purity assessment. While raw

spectra are lot-specific, the expected characteristics for 4-Fluoro-3,5-dimethylbenzoic acid
are as follows. Several chemical suppliers confirm the availability of spectral data for this

compound.[6][7]

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two equivalent

methyl groups (-CH₃) at positions 3 and 5 should appear as a singlet around 2.3 ppm. The

two equivalent aromatic protons (-CH) at positions 2 and 6 will also produce a singlet,

typically further downfield. The acidic proton of the carboxylic acid group (-COOH) will be a

broad singlet at a chemical shift greater than 10 ppm, which is exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons, the

quaternary aromatic carbons (including the one bonded to fluorine, which will exhibit C-F

coupling), the protonated aromatic carbons, and the carbonyl carbon of the carboxylic acid.
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¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, characteristic of an

aryl fluoride.

Mass Spectrometry (MS): The molecular ion peak [M]+ corresponding to the molecular

weight (168.17) would be prominent. Predicted collision cross-section (CCS) values for

various adducts, such as [M+H]⁺ (m/z 169.06593) and [M-H]⁻ (m/z 167.05137), can aid in

identification.[8]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch

from the carboxylic acid dimer (typically ~2500-3300 cm⁻¹), a sharp C=O stretch around

1700 cm⁻¹, and C-F stretching vibrations in the fingerprint region.

Synthesis Methodologies: A Field-Proven Approach
While multiple synthetic routes to substituted benzoic acids exist, one of the most reliable and

versatile methods is the carboxylation of a Grignard reagent. This approach offers high yields

and is adaptable to scale-up operations. The logical precursor for this synthesis is 1-Bromo-4-

fluoro-3,5-dimethylbenzene (CAS 99725-44-7), a commercially available starting material.[9]

Rationale for Method Selection
The Grignard reaction is a cornerstone of C-C bond formation.[10] Its utility in converting aryl

halides to carboxylic acids via reaction with carbon dioxide (dry ice) is well-documented.[10]

The key advantages are:

High Reactivity: Grignard reagents are potent nucleophiles, readily attacking the electrophilic

carbon of CO₂.

Accessibility of Reagents: Magnesium turnings and dry ice are common, inexpensive

laboratory reagents.

Chemoselectivity: The C-Br bond is significantly more reactive towards magnesium insertion

than the C-F bond or the C-H bonds of the methyl groups, ensuring the reaction proceeds at

the desired position.[10]

Experimental Workflow: Grignard Carboxylation
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Caption: Synthesis of 4-Fluoro-3,5-dimethylbenzoic acid via Grignard carboxylation.

Detailed Protocol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b2895691?utm_src=pdf-body-img
https://www.benchchem.com/product/b2895691?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2895691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Self-Validation & Trustworthiness:This protocol requires strict anhydrous conditions. The

initiation of the Grignard reaction (visualized by bubbling or heat) is a critical self-validating

step. Failure to initiate indicates the presence of moisture or impure reagents.

Apparatus & Reagent Preparation:

All glassware must be oven-dried (>120 °C) or flame-dried under vacuum and cooled

under an inert atmosphere (Nitrogen or Argon).

Magnesium turnings should be fresh or briefly ground in a mortar to expose a fresh

surface.

Anhydrous tetrahydrofuran (THF) is the solvent of choice. It must be dried over a suitable

agent like sodium/benzophenone or obtained from a solvent purification system.

Grignard Reagent Formation:

To a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and

nitrogen inlet, add magnesium turnings (1.2 equivalents).

Add a small volume of anhydrous THF, just enough to cover the magnesium. Add a crystal

of iodine to help initiate the reaction.

Dissolve 1-Bromo-4-fluoro-3,5-dimethylbenzene (1.0 equivalent) in anhydrous THF and

add it to the dropping funnel.

Add a small portion of the bromide solution to the magnesium suspension. Gentle heating

or sonication may be required to initiate the reaction. Initiation is confirmed by the

disappearance of the iodine color and gentle refluxing.

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a

gentle reflux. After the addition is complete, reflux the mixture for 1-2 hours to ensure

complete formation of the Grignard reagent.

Carboxylation:

In a separate, larger flask, place an excess of crushed dry ice (solid CO₂).
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Cool the Grignard reagent solution to room temperature and then slowly transfer it via

cannula onto the crushed dry ice with vigorous stirring. Causality: A large excess of CO₂ is

used to minimize the side reaction where the Grignard reagent attacks the initially formed

carboxylate salt to form a ketone.

Allow the mixture to warm to room temperature, during which the excess CO₂ will sublime.

Workup and Purification:

Slowly quench the reaction mixture by adding cold 1 M aqueous HCl. Stir until all solids

have dissolved. This step protonates the magnesium carboxylate salt to form the desired

carboxylic acid.

Transfer the mixture to a separatory funnel and extract the product into an organic solvent

like ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purify the crude solid by recrystallization from a suitable solvent system (e.g.,

ethanol/water or toluene) to obtain pure 4-Fluoro-3,5-dimethylbenzoic acid.

Chemical Reactivity and Derivatization
The reactivity of this molecule is dominated by its carboxylic acid functional group. This group

is a versatile handle for constructing more complex molecules, particularly amides and esters,

which are prevalent in pharmaceuticals.

Key Reaction: Amide Bond Formation
Amidation is a fundamental transformation in drug development. The carboxylic acid can be

activated and coupled with a primary or secondary amine to form a stable amide linkage.

Protocol: EDC/HOBt-Mediated Amide Coupling
Expertise & Causality:Direct reaction of a carboxylic acid and an amine requires very high

temperatures and is often inefficient. The use of coupling agents like EDC (a carbodiimide) and

an additive like HOBt is the modern standard. EDC activates the carboxyl group, making it
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highly electrophilic. HOBt acts as a catalyst and suppresses side reactions, particularly

racemization if chiral amines are used, leading to a cleaner reaction and higher yield.

Reaction Setup:

Dissolve 4-Fluoro-3,5-dimethylbenzoic acid (1.0 eq.) and 1-Hydroxybenzotriazole

(HOBt) (1.2 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or

Dimethylformamide (DMF).

Cool the solution to 0 °C in an ice bath.

Activation:

Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.)

portion-wise to the cooled solution. Stir for 15-20 minutes to allow for the formation of the

activated HOBt-ester intermediate.

Amine Addition:

Add the desired amine (1.1 eq.) and a non-nucleophilic base like triethylamine (TEA) or

N,N-diisopropylethylamine (DIPEA) (1.5 eq.) to the reaction mixture.

Reaction Progression:

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

Workup and Purification:

Dilute the reaction mixture with the solvent used (e.g., DCM).

Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purify the resulting crude amide by column chromatography on silica gel or by

recrystallization.
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Applications in Research and Development
The unique substitution pattern of 4-Fluoro-3,5-dimethylbenzoic acid makes it a valuable

intermediate for several high-value applications.

Pharmaceutical Synthesis: The incorporation of fluorine into drug candidates is a well-

established strategy to enhance metabolic stability (by blocking sites of oxidative

metabolism) and binding affinity (through favorable electronic interactions).[2] This building

block is ideal for synthesizing novel inhibitors, receptor agonists/antagonists, and other

active pharmaceutical ingredients (APIs) where tuning lipophilicity is key.[1]

Agrochemicals: Similar to pharmaceuticals, the fluorinated moiety can enhance the potency

and environmental persistence of herbicides and fungicides, leading to more effective crop

protection agents.[1]

Material Science: The rigid, functionalized aromatic core can be used in the synthesis of

specialty polymers, liquid crystals, and other advanced materials where thermal stability and

specific electronic properties are required.[1]

Safety and Handling
Proper handling of 4-Fluoro-3,5-dimethylbenzoic acid is essential to ensure laboratory safety.

The compound is classified as an irritant.[3]

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and

may cause respiratory irritation (H335).[3][11]

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety goggles or a face shield, and a laboratory coat.[3] Work should be conducted in a

well-ventilated fume hood to avoid inhalation of dust.[11]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

incompatible materials such as strong oxidizing agents.[3][12]

First Aid:
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Skin Contact: Immediately wash with plenty of soap and water. Seek medical advice if

irritation persists.[3]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and get immediate medical attention.[3]

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a

poison center or doctor if you feel unwell.[3]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.

Conclusion
4-Fluoro-3,5-dimethylbenzoic acid is a highly functionalized building block with significant

potential for innovation in the life sciences and material sciences. Its distinct combination of a

reactive carboxylic acid handle, metabolically robust fluorine substituent, and modulating

methyl groups provides a powerful tool for chemists and researchers. Understanding its core

properties, employing reliable synthetic protocols, and adhering to strict safety measures will

enable its effective and safe application in the development of next-generation chemical

entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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